3-cyclopropyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-cyclopropyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine is a complex organic compound featuring a pyrazole core. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is notable for its cyclopropyl and fluorinated ethyl substituents, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the cyclization of hydrazones with α-bromo ketones to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of catalysts, such as palladium or copper, can enhance the efficiency and yield of the reactions. Additionally, continuous flow reactors may be employed to streamline the production process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.
Scientific Research Applications
3-cyclopropyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the fluorinated ethyl group can enhance its binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-3-cyclopropyl-1H-pyrazol-5-amine
- 1-ethyl-5-fluoro-3-methyl-1H-pyrazole
Uniqueness
3-cyclopropyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine stands out due to its unique combination of substituents, which can impart distinct chemical and biological properties. The cyclopropyl group adds rigidity to the molecule, while the fluorinated ethyl group can enhance its lipophilicity and metabolic stability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H20FN5 |
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Molecular Weight |
277.34 g/mol |
IUPAC Name |
5-cyclopropyl-N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C14H20FN5/c1-4-20-14(15)11(9(2)17-20)8-16-13-7-12(10-5-6-10)18-19(13)3/h7,10,16H,4-6,8H2,1-3H3 |
InChI Key |
HYMVZXDKPRFZIV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CNC2=CC(=NN2C)C3CC3)F |
Origin of Product |
United States |
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